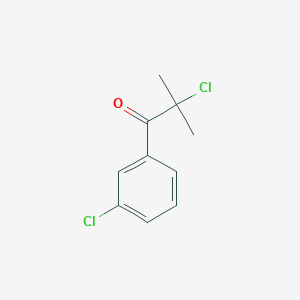
2-Chloro-1-(3-chlorophenyl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- is a chemical compound with the molecular formula C10H10Cl2O. It is a derivative of propiophenone, characterized by the presence of chlorine atoms on both the propanone and phenyl groups. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- typically involves the chlorination of 1-phenyl-2-propanone. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure selective chlorination. Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- can be compared with other similar compounds such as:
1-Propanone, 3-chloro-1-phenyl-: This compound has a similar structure but lacks the methyl group on the propanone moiety.
2-chloro-1-(3-chlorophenyl)propan-1-one: This compound is structurally similar but differs in the position of the chlorine atoms.
The uniqueness of 1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
CAS No. |
36087-13-5 |
|---|---|
Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2-chloro-1-(3-chlorophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c1-10(2,12)9(13)7-4-3-5-8(11)6-7/h3-6H,1-2H3 |
InChI Key |
MUHTYGMMAHPZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















